Mavoglurant racemate, also known as AFQ056 racemate, is a compound that acts as a selective antagonist for metabotropic glutamate receptor subtype-5. It is primarily researched for its potential therapeutic applications in neurological disorders, particularly fragile X syndrome and levodopa-induced dyskinesia. Mavoglurant is derived from the earlier compound MPEP, which was one of the first identified metabotropic glutamate receptor inhibitors and functions as a negative allosteric modulator.
Mavoglurant racemate is classified under the category of metabotropic glutamate receptor antagonists. It has been studied in various clinical trials, notably for its effects on behavioral symptoms in patients with fragile X syndrome, where it was evaluated for safety and efficacy through randomized controlled studies .
The synthesis of mavoglurant racemate involves several key methods that ensure the production of high-purity compounds. One notable approach is the enantioselective synthesis, which focuses on producing specific stereoisomers of the compound. This method utilizes high-performance liquid chromatography (HPLC) to separate and identify impurities during the manufacturing process . The synthesis typically involves complex organic reactions that require precise control over reaction conditions to achieve the desired enantiomeric composition.
Mavoglurant racemate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with metabotropic glutamate receptors. The chemical formula for mavoglurant is , and it has a molecular weight of approximately 348.8 g/mol. The structure features a chlorophenyl group, an amide linkage, and multiple chiral centers that contribute to its pharmacological activity.
Mavoglurant undergoes various chemical reactions that are critical for its pharmacological function. As a metabotropic glutamate receptor antagonist, it primarily interacts with receptor sites to inhibit glutamate signaling pathways. The compound's mechanism involves binding to allosteric sites on the metabotropic glutamate receptor subtype-5, thereby modulating its activity without directly blocking the binding of glutamate itself .
The mechanism of action for mavoglurant involves its role as a negative allosteric modulator of metabotropic glutamate receptor subtype-5. By binding to this receptor, mavoglurant decreases the receptor's activity in response to glutamate, which is crucial in regulating synaptic transmission and plasticity in the brain. This modulation can lead to therapeutic effects in conditions characterized by excessive glutamate signaling, such as fragile X syndrome and levodopa-induced dyskinesia.
Mavoglurant exhibits several notable physical and chemical properties:
These properties are essential for understanding how mavoglurant behaves in biological systems and its potential formulation in pharmaceutical applications.
Mavoglurant racemate has significant scientific applications, particularly in:
Mavoglurant racemate (AFQ-056 racemate; CAS 1636881-61-2) is a 1:1 mixture of two enantiomers with the molecular formula C₁₉H₂₃NO₃ and a molecular weight of 313.39 g/mol. The core structure consists of a benzimidazole scaffold linked to a chromane moiety via an ether bridge, with a terminal alkyne group at the chromane’s 4-position. This alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating its use as a chemical probe in biochemical studies [1] [5] [7].
The absolute configurations of Mavoglurant enantiomers were resolved using chiral chromatography and X-ray crystallography. The biologically active (S)-enantiomer (AFQ056/Mavoglurant) exhibits an IC₅₀ of 30 nM against mGluR5, while the (R)-enantiomer shows >300-fold reduced potency (37% inhibition at 10 μM). Stereochemical assignments were confirmed by comparing experimental optical rotation data with computational predictions, revealing the (S)-configuration’s critical interaction with Ser805 and Tyr659 residues in the mGluR5 allosteric binding pocket [1] [8].
Table 1: Pharmacological Properties of Mavoglurant Forms
Property | Racemate | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|---|
mGluR5 IC₅₀ (Ca²⁺ assay) | 110 nM | 30 nM | >10,000 nM |
Selectivity (238 targets) | >300-fold | >300-fold | ND |
LogP | 3.19 | 3.19 | 3.19 |
ND: Not determined
The racemate and enantiopure forms share identical physicochemical properties (e.g., logP, solubility). However, pharmacological activity is enantioselective: Only the (S)-enantiomer potently inhibits mGluR5 by non-competitively blocking quisqualate-induced calcium mobilization in CHO cells. The racemate’s functional profile reflects the average of its components, limiting its utility in targeted therapies [1] [7] [8].
Mavoglurant racemate is synthesized via a seven-step sequence starting from 2-methyl-3-nitrobenzoic acid:
Table 2: Key Synthetic Intermediates
Intermediate | Function |
---|---|
4-Hydroxy-5,7-difluoro-3,4-dihydro-2H-chromene | Chromane scaffold donor |
Methyl 3-amino-4-[(5,7-difluoro-2-oxochroman-4-yl)oxy]-5-nitrobenzoate | Ether-linked precursor |
7-[(5,7-difluoro-3,4-dihydro-2H-chromen-4-yl)oxy]-2-methyl-1H-benzimidazole-5-carboxylic acid | Cyclization product |
Racemate production faces three major bottlenecks:
Mavoglurant racemate exhibits enantiotropic polymorphism. Two crystalline forms are known:
Mavoglurant racemate is lipophilic (calculated logP = 3.19) with moderate aqueous solubility:
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) | Comments |
---|---|---|
Water | 0.02 | Limits oral bioavailability |
0.1N HCl | 0.50 | Ionization at low pH |
DMSO | 50.0 | Standard stock solution solvent |
Ethanol | 12.5 | Used in formulation studies |
The alkyne group does not impact solubility but enables bioconjugation via click chemistry [1] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1